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molecular formula C21H27NO5 B8324999 2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(3-methoxyphenyl)-1,1-dimethylethyl]acetamide

2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(3-methoxyphenyl)-1,1-dimethylethyl]acetamide

Cat. No. B8324999
M. Wt: 373.4 g/mol
InChI Key: NDVYZOPZRPQOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04261890

Procedure details

A solution of 50 g. (0.26 mole) of 3,4-dimethoxyphenylacetic acid, 68 g. (0.28 mole) of EEDQ and 50 g. (0.26 mole) of α-(1-amino-1-methylethyl)-3-methoxybenzenemethanol in 450 ml. tetrahydrofuran are stirred for three days at 25° C., and then heated for 5 hours at 65° C. Tetrahydrofuran is evaporated in vacuo, and the residue is taken up with ice and 10% aqueous H2SO4 solution to pH 2. The amide is extracted twice with 500 ml. ethyl acetate. The combined organic extracts are washed with 500 ml. dilute aqueous NH4OH solution, dried (Na2SO4) and evaporated to dryness in vacuo. The residual oil is dissolved in hot diethyl ether from which it crystallizes to give 72.0 g. of impure product. Recrystallization from diethyl ether gives 70 g. (72% yield) of N-(β-hydroxy-3-methoxy-α,α-dimethylphenethyl)-3,4-dimethoxybenzeneacetamide as white crystals of analytical purity, m.p. 137°-138° C.
Quantity
0.26 mol
Type
reactant
Reaction Step One
Name
Quantity
0.28 mol
Type
reactant
Reaction Step Two
Quantity
0.26 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=O)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].CCOC1N(C(OCC)=O)C2C(=CC=CC=2)C=C1.[NH2:33][C:34]([CH:37]([C:39]1[CH:44]=[CH:43][CH:42]=[C:41]([O:45][CH3:46])[CH:40]=1)[OH:38])([CH3:36])[CH3:35]>O1CCCC1>[OH:38][CH:37]([C:39]1[CH:44]=[CH:43][CH:42]=[C:41]([O:45][CH3:46])[CH:40]=1)[C:34]([NH:33][C:12](=[O:14])[CH2:11][C:5]1[CH:6]=[CH:7][C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=1)([CH3:36])[CH3:35]

Inputs

Step One
Name
Quantity
0.26 mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC(=O)O
Step Two
Name
Quantity
0.28 mol
Type
reactant
Smiles
CCOC1C=CC2=CC=CC=C2N1C(=O)OCC
Step Three
Name
Quantity
0.26 mol
Type
reactant
Smiles
NC(C)(C)C(O)C1=CC(=CC=C1)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Tetrahydrofuran is evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The amide is extracted twice with 500 ml
WASH
Type
WASH
Details
The combined organic extracts are washed with 500 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dilute aqueous NH4OH solution, dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil is dissolved in hot diethyl ether from which it
CUSTOM
Type
CUSTOM
Details
crystallizes
CUSTOM
Type
CUSTOM
Details
to give 72.0 g
CUSTOM
Type
CUSTOM
Details
Recrystallization from diethyl ether
CUSTOM
Type
CUSTOM
Details
gives 70 g

Outcomes

Product
Name
Type
product
Smiles
OC(C(C)(C)NC(CC1=CC(=C(C=C1)OC)OC)=O)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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